molecular formula C11H9NO3S2 B8492268 2-(5-Acetyl-thiophen-2-ylmethyl)-thiazole-4-carboxylic acid

2-(5-Acetyl-thiophen-2-ylmethyl)-thiazole-4-carboxylic acid

Cat. No.: B8492268
M. Wt: 267.3 g/mol
InChI Key: LXAVQEGBPQOLSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Acetyl-thiophen-2-ylmethyl)-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO3S2 and its molecular weight is 267.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9NO3S2

Molecular Weight

267.3 g/mol

IUPAC Name

2-[(5-acetylthiophen-2-yl)methyl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C11H9NO3S2/c1-6(13)9-3-2-7(17-9)4-10-12-8(5-16-10)11(14)15/h2-3,5H,4H2,1H3,(H,14,15)

InChI Key

LXAVQEGBPQOLSV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)CC2=NC(=CS2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 2-(5-acetyl-thiophen-2-ylmethyl)-thiazole-4-carboxylic acid ethyl ester (2.20 g, 7.46 mmol) in THF (32 mL) was treated at rt with 1N NaOH (16 mL, 16.00 mmol) and the reaction mixture was stirred for 16 h at rt. The reaction mixture was poured in 1N HCl and extracted twice with EA. The combined org. extracts were dried over MgSO4, filtered, and the solvent was removed under reduced pressure to give the title compound as a deep brown foam. LC-MS-conditions 02: tR=0.78 min, [M+H]+=268.08.
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2-(5-acetyl-thiophen-2-ylmethyl)-thiazole-4-carboxylic acid ethyl ester
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2.2 g
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reactant
Reaction Step Two
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16 mL
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reactant
Reaction Step Two
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32 mL
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0 (± 1) mol
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